3,6-Anhydro-L-galactose

Immunosuppression JAK-STAT signaling Lymphocyte proliferation

Researchers requiring purified L-AHG for immunosuppression assays often encounter false negatives from agarooligosaccharide-contaminated hydrolysates. 3,6-Anhydro-L-galactose (CAS 28251-55-0) is the purified monomer that selectively inhibits T/B lymphocyte proliferation via JAK-STAT attenuation (reduced p-JAK1, p-STAT1, p-STAT3) and G1-S arrest (lowered cyclin D3/A2/B1) at 25-200 μg/mL. • ≥98% purity achievable via Sephadex G-10 chromatography-eliminates NAOS interference. • Registered cosmetic raw material; superior melanin synthesis inhibition vs. AOS. • Non-fermentable rare sugar; metabolically distinct from D-galactose and D-AnG.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 28251-55-0
Cat. No. B1288611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Anhydro-L-galactose
CAS28251-55-0
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)C(C=O)O)O)O
InChIInChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1
InChIKeyWZYRMLAWNVOIEX-MOJAZDJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-AHG Procurement and Differentiation Guide


3,6-Anhydro-L-galactose (L-AHG, CAS 28251-55-0) is an anhydro monosaccharide (C₆H₁₀O₅, MW 162.14 g/mol) that constitutes approximately 50% of agarose, the primary polysaccharide in red macroalgae [1]. It features a characteristic intramolecular 3,6-anhydro bridge that confers a bicyclic pyranose structure distinct from typical hexoses [2]. This rigid conformation underlies its unique biochemical behavior—L-AHG exists in three conformational states (bicyclic pyranose, opened pyranose, and open-chain aldehyde), with only the trans-configuration fitting into the active site of metabolic enzymes [2]. Unlike its diastereomer 3,6-anhydro-D-galactose (D-AnG), which is derived from carrageenans, L-AHG is specifically derived from agar polysaccharides and has been registered as a cosmetic raw material with demonstrated physiological activities [3]. Procurement considerations for L-AHG center on sourcing for enzymatic production, analytical standard applications, and functional evaluation in cosmetic or pharmaceutical research contexts.

Agarose-derived monomer Specific to agar polysaccharides; distinct from carrageenan-derived D-AnG
Non-fermentable rare sugar Requires engineered strains for microbial utilization; unlike fermentable D-galactose
Cosmetic research ingredient Registered raw material supporting skin depigmentation assay studies

Why Agar Sugars Cannot Substitute L-AHG


Generic substitution of L-AHG with agarooligosaccharides (AOS), neoagarooligosaccharides (NAOS), or D-galactose is scientifically unsupported due to fundamental differences in molecular structure and biological activity. L-AHG is the monosaccharide monomer of agarose, whereas AOS and NAOS are oligomeric mixtures containing varying degrees of polymerization [1]. Critically, L-AHG demonstrates activity profiles distinct from its oligomeric precursors: studies show that while neoagarooligosaccharides (NA2, NA4, NA6) exhibit certain biological activities, they lack the specific immunosuppressive and cell cycle modulation effects observed with purified L-AHG [2]. Furthermore, D-galactose—the co-monomer released alongside L-AHG during agar hydrolysis—is a common fermentable hexose with fundamentally different metabolic fate and physiological properties [3]. The diastereomer 3,6-anhydro-D-galactose (D-AnG) originates from carrageenans rather than agars and is metabolized via a distinct enzymatic pathway to pyruvate and D-glyceraldehyde-3-phosphate, whereas L-AHG metabolism proceeds through a different route requiring specific L-AHG dehydrogenases [3][4]. For procurement decisions, assuming functional equivalence between L-AHG and any of these structurally related compounds introduces uncontrolled variables that invalidate experimental reproducibility and product performance.

Target Compound
Common Substitute
Why Not Interchangeable
L-AHG (monomer)
AOS / NAOS (oligomers)
Oligomeric mixtures lack monomer-specific pathway modulation observed in cell-based assays
L-AHG
D-Galactose
Fermentable hexose with different metabolic fate; cannot reproduce non-fermentable sugar properties
L-AHG
D-AnG (diastereomer)
Metabolized via distinct pathway to pyruvate; requires different dehydrogenases for processing

L-AHG Differentiation Evidence


Lymphocyte Proliferation Inhibition vs. NAOS

In a direct comparative study using murine T cells and B cells, L-AHG at 25-200 μg/mL inhibited proliferation of immobilized anti-CD3/anti-CD28-activated T cells and anti-CD40 + IL-4 + anti-IgM-activated B cells, whereas neoagarobiose (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6) showed no inhibitory activity under identical conditions [1].

Lymphocyte Proliferation vs. NAOS
Head-to-head
L-AHG inhibited T/B cell proliferation at 25–200 μg/mL; NA2, NA4, NA6 showed no activity under identical conditions
Supports JAK-STAT pathway-specific cell-based assay interpretation
Murine splenic lymphocyte model; review species-specific response
Immunosuppression JAK-STAT signaling Lymphocyte proliferation

Distinct Metabolic Fate vs. D-AnG

L-AHG and its diastereomer 3,6-anhydro-D-galactose (D-AnG) undergo entirely distinct metabolic pathways. D-AnG from κ-carrageenan hydrolysis is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions, whereas L-AHG from agar requires specific L-AHG dehydrogenases and follows a different catabolic route [1][2]. This pathway divergence necessitates different recombinant enzyme systems for industrial bioconversion.

Metabolic Fate vs. D-AnG
Class-level
L-AHG → L-AHG dehydrogenase → 3,6-anhydrogalactonate; D-AnG → pyruvate + D-glyceraldehyde-3-phosphate
Requires distinct enzyme systems for bioconversion pathway studies
Pathway data from Vibrio sp. EJY3; verify for target organism
Metabolic engineering Biofuel production Enzymatic pathway

Skin Whitening Efficacy vs. AOS

Comparative in vitro analysis revealed that L-AHG monomer exhibits significantly stronger skin whitening activity than agarooligosaccharides (AOS). L-AHG demonstrated concentration-dependent inhibition of melanin synthesis in B16 melanoma cells, with efficacy exceeding that of AOS mixtures [1].

Skin Depigmentation vs. AOS
Reported
L-AHG showed higher melanin synthesis inhibition than AOS in B16 melanoma assay
Supports skin depigmentation assay review
Exact fold-change not reported; verify in target formulation
Cosmetic ingredient Skin whitening Tyrosinase inhibition

L-AHG Procurement and Applications


Immunosuppressive Drug Discovery Targeting JAK-STAT

L-AHG is uniquely suited for development as a novel immunosuppressant based on its demonstrated selective inhibition of T and B lymphocyte proliferation via JAK-STAT growth factor signaling attenuation and G1-S cell cycle arrest [1]. Unlike neoagarooligosaccharides (NA2, NA4, NA6) which show no activity in this pathway, L-AHG reduces activating phosphorylation of JAK1, STAT1, and STAT3 while lowering cyclin D3, cyclin A2, and cyclin B1 levels at 25-200 μg/mL [1]. Researchers should procure purified L-AHG (≥98% purity, as achieved via Sephadex G-10 chromatography) for cell-based immunosuppression screening and mechanism-of-action studies, as lower-purity agar hydrolysate mixtures containing NAOS will yield false-negative results [1].

Cosmetic Whitening Formulation Development

For cosmetic formulation development requiring maximal melanin synthesis inhibition, purified L-AHG monomer should be procured rather than agarooligosaccharide (AOS) or neoagarooligosaccharide (NAOS) mixtures. Comparative studies demonstrate that L-AHG exhibits superior whitening activity relative to AOS in B16 melanoma assays [2]. L-AHG is registered as a cosmetic raw material with established whitening and moisturizing functionality, supported by patent literature describing its use in cosmetic compositions for skin whitening and moisturizing [3]. Procurement of high-purity L-AHG enables precise dosing in formulation studies and eliminates activity variability associated with heterogeneous oligosaccharide mixtures.

Algal Biomass Enzymatic Saccharification

L-AHG serves as a critical target analyte and yield indicator in the development of enzymatic saccharification processes for red algal biomass valorization. The optimal enzyme cocktail for L-AHG production comprises endotype β-agarase, exotype β-agarase, agarooligosaccharolytic β-galactosidase, and α-neoagarobiose hydrolase, achieving a maximum saccharification yield of 67.3% from agarose [4]. Alternatively, a simplified two-step process using phosphoric acid prehydrolysis (30.7% w/v agarose loading) followed by BgI1B α-neoagarobiose hydrolase treatment produces high-titer L-AHG with a single enzyme [5]. For analytical method development, L-AHG and D-galactose co-elute in standard chromatography due to similar molecular weights, necessitating specialized HPLC-RI methods or the procurement of purified L-AHG analytical standards for quantification [6].

Non-Fermentable Sugar Metabolic Engineering

L-AHG is a non-fermentable rare sugar that cannot be utilized as a carbon source by conventional industrial microorganisms such as Escherichia coli or Saccharomyces cerevisiae without genetic modification [7]. This property distinguishes L-AHG from D-galactose, which is readily fermentable. Researchers developing recombinant microorganisms for L-AHG metabolism must procure purified L-AHG as a selection substrate and analytical standard. Key enzymes required for L-AHG catabolism include L-AHG dehydrogenase and 3,6-anhydrogalactonate cycloisomerase, originally identified from Vibrio sp. EJY3 [7]. This metabolic uniqueness enables the development of synthetic biology platforms where L-AHG serves as a selective feedstock or pathway intermediate that does not interfere with native sugar metabolism.

Application
Selection Property
Validation Focus
JAK-STAT signaling studies in immune cells
Monomeric L-AHG free of NAOS oligomers
Lymphocyte proliferation assay and phospho-JAK/STAT readouts
Melanin synthesis inhibition research
Purified L-AHG monomer, not AOS mixtures
Melanin content assay in B16 melanoma model
Agarose saccharification process optimization
L-AHG as target yield analyte
Enzymatic yield quantification via HPLC-RI
Non-fermentable sugar metabolic engineering
L-AHG as selective substrate
Growth assay on L-AHG with recombinant strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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